AMOZ-d5

Catalog No.
S808806
CAS No.
1017793-94-0
M.F
C8H15N3O3
M. Wt
206.257
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AMOZ-d5

CAS Number

1017793-94-0

Product Name

AMOZ-d5

IUPAC Name

3-amino-4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one

Molecular Formula

C8H15N3O3

Molecular Weight

206.257

InChI

InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2/i5D2,6D2,7D

InChI Key

TVHAMVOINIHMEX-VJPLVGRJSA-N

SMILES

C1COCCN1CC2CN(C(=O)O2)N

Synonyms

3-Amino-5-(4-morpholinylmethyl)-2-oxazolidinone-d5;

Internal Standard for Quantification:

AMOZ-d5 functions as an internal standard (IS) during the analysis of AMOZ in various food samples such as meat and aquaculture products []. An IS is a compound structurally similar to the target analyte (AMOZ) but with a slight modification, typically involving the replacement of certain atoms with heavier isotopes like deuterium in this case.

This modification allows the IS to behave similarly to the analyte throughout the analytical process, including extraction, separation, and detection. By comparing the signal intensity of the analyte (AMOZ) with the signal intensity of the IS (AMOZ-d5), scientists can account for variations that might occur during sample preparation and instrumental analysis. This ensures more accurate and reliable quantification of the target analyte (AMOZ) [].

Various Chromatography Techniques:

AMOZ-d5 is compatible with different chromatography techniques commonly employed in food safety analysis, including ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) []. This technique separates and identifies various components within a sample based on their unique chemical properties and mass-to-charge ratio.

The presence of AMOZ-d5 in the sample alongside AMOZ allows for the identification and quantification of the target antibiotic through comparison of their mass spectra [].

Importance of AMOZ-d5 in Food Safety:

The use of AMOZ-d5 is crucial in ensuring food safety by enabling the detection and quantification of residual AMOZ in meat and aquaculture products. Nitrofurans, including AMOZ, are a class of antibiotics banned for use in food animals in many countries due to concerns about potential antibiotic resistance and carcinogenicity [].

AMOZ-d5, also known as 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5, is a stable isotopically labeled compound with the molecular formula C₈H₁₀D₅N₃O₃ and a CAS number of 1017793-94-0. This compound is a derivative of the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of deuterium (D) in its structure indicates that it is a labeled version of AMOZ, making it useful in various analytical applications, particularly in the field of pharmacokinetics and toxicology where tracking the fate of compounds in biological systems is essential .

Typical of oxazolidinones. These include:

  • Nucleophilic Substitution: The nitrogen atom in the morpholino group can undergo nucleophilic substitution reactions, allowing for modifications to the compound.
  • Hydrolysis: Under acidic or basic conditions, AMOZ-d5 can hydrolyze, leading to the formation of its constituent parts.
  • Oxidation: The amino group may be oxidized to form corresponding oxides or other derivatives.

These reactions are significant for its analytical applications, particularly in understanding its stability and reactivity under various conditions .

Research indicates that AMOZ-d5 exhibits biological activity similar to its non-labeled counterpart, AMOZ. It is primarily studied for its potential effects on bacterial growth inhibition and as an antimicrobial agent. The compound's structure allows it to interact with bacterial ribosomes, thereby inhibiting protein synthesis. This mechanism is crucial for its application in veterinary medicine and agricultural practices .

The synthesis of AMOZ-d5 typically involves:

  • Starting Materials: Utilizing readily available precursors such as morpholine and oxazolidinone derivatives.
  • Deuteration: Incorporating deuterium during the synthesis process through methods like exchange reactions or using deuterated solvents.
  • Purification: Following synthesis, purification techniques such as chromatography are employed to isolate AMOZ-d5 from by-products.

These methods ensure that the final product retains its isotopic labeling for accurate analytical results .

AMOZ-d5 has several applications, including:

  • Analytical Standards: Used as a reference material in laboratories for the quantification of AMOZ in environmental and biological samples.
  • Pharmacokinetics Studies: Assists in understanding the metabolic pathways and behavior of drugs within biological systems.
  • Toxicological Research: Helps in assessing the safety and environmental impact of compounds related to agriculture and veterinary medicine .

Studies involving AMOZ-d5 focus on its interactions with various biological systems, particularly:

  • Protein Binding: Investigating how AMOZ-d5 binds to proteins can provide insights into its pharmacological properties.
  • Metabolic Pathways: Understanding how this compound is metabolized can reveal potential toxicological effects.
  • Synergistic Effects: Researching interactions with other antimicrobial agents can help determine if AMOZ-d5 enhances or diminishes their effectiveness .

AMOZ-d5 shares structural similarities with several other compounds within the oxazolidinone class. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
AMOZC₈H₁₅N₃O₃Non-deuterated form used widely in agriculture
LinezolidC₁₈H₁₉N₅O₄SA potent antibiotic used against Gram-positive bacteria
TedizolidC₁₉H₂₂N₂O₄SA newer antibiotic with improved efficacy against resistant strains

AMOZ-d5's uniqueness lies in its isotopic labeling, which allows for precise tracking in biological studies compared to non-labeled compounds. This feature enhances its utility in research settings where understanding metabolic pathways is critical .

Molecular Formula and Deuterium Labeling Pattern

3-Amino-5-morpholinomethyl-2-oxazolidinone-d5, commonly designated as 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5, represents a deuterium-labeled analog of the nitrofuran metabolite 3-amino-5-morpholinomethyl-2-oxazolidinone [1]. The compound possesses the molecular formula C8H10D5N3O3, with a molecular weight of 206.25 grams per mole [1] [27]. The Chemical Abstracts Service registry number for this compound is 1017793-94-0 [1] [3].

The deuterium labeling pattern in 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5 involves the strategic replacement of five hydrogen atoms with deuterium isotopes [1]. The deuteration occurs at specific positions within the molecular structure: three deuterium atoms are incorporated at positions 4,4,5 of the oxazolidinone ring, while two additional deuterium atoms replace hydrogen atoms in the morpholine methylene group [1] [27]. This specific labeling pattern is systematically described as 3-amino-4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one [1].

The structural designation follows the International Union of Pure and Applied Chemistry nomenclature system, with the complete chemical name being 3-Amino-5-(4-morpholinylmethyl-d2)-2-Oxazolidinone-4,4,5-d3 [1]. This systematic nomenclature clearly identifies both the functional groups present and the precise locations of deuterium incorporation within the molecular framework.

Comparative Analysis: 3-Amino-5-morpholinomethyl-2-oxazolidinone versus 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5

The parent compound, 3-amino-5-morpholinomethyl-2-oxazolidinone, serves as a tissue-bound metabolite of furaltadone, a broad-spectrum antibacterial drug historically utilized in livestock and aquaculture applications [9] [12]. This compound maintains the molecular formula C8H15N3O3 with a molecular weight of 201.22 grams per mole and is registered under Chemical Abstracts Service number 43056-63-9 [11] [15].

Property3-Amino-5-morpholinomethyl-2-oxazolidinone3-Amino-5-morpholinomethyl-2-oxazolidinone-d5
Molecular FormulaC8H15N3O3C8H10D5N3O3
Molecular Weight (g/mol)201.22206.25
Chemical Abstracts Service Number43056-63-91017793-94-0
Deuterium Atoms05
Deuterium Labeling PositionsNonePositions 4,4,5 and morpholine methylene
Storage Temperature (°C)0-6+20

The deuterated analog exhibits enhanced stability characteristics compared to its non-labeled counterpart due to the kinetic isotope effect associated with carbon-deuterium bonds [26]. This increased stability manifests in improved storage conditions, with 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5 requiring storage at +20°C compared to the 0-6°C range necessary for the parent compound [7] [12].

The mass difference of 5.03 atomic mass units between the two compounds provides the fundamental basis for their differentiation in analytical applications [1] [27]. This mass differential enables precise quantitative analysis through mass spectrometry-based methods, where 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5 functions as an internal standard for determining concentrations of the parent metabolite in complex biological matrices [6] [13].

Spectroscopic Characterization (Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5 through characteristic spectral patterns that distinguish it from the non-deuterated analog . Proton nuclear magnetic resonance analysis conducted at 600 MHz in dimethyl sulfoxide-d6 reveals the absence of proton signals at chemical shifts δ 3.4–3.6 parts per million, corresponding to the morpholine methylene protons, and at δ 4.1 parts per million, associated with the oxazolidinone ring protons . These spectral absences confirm the successful incorporation of deuterium atoms at the expected positions within the molecular structure.

Deuterium nuclear magnetic resonance spectroscopy serves as a complementary technique for verifying deuteration efficiency and determining isotopic enrichment levels [31]. The technique exploits the spin-1 nature of deuterium nuclei, which differs from the spin-1/2 characteristic of hydrogen-1, resulting in distinct spectral patterns that confirm deuterium incorporation [31]. The quadrupolar nature of deuterium nuclei produces broader resonance signals compared to proton spectra, but provides unambiguous evidence of successful isotopic substitution [31].

High-resolution mass spectrometry analysis demonstrates the characteristic molecular ion peak at mass-to-charge ratio 206.25, confirming the molecular weight increase resulting from deuterium incorporation [1] [27]. The mass spectral fragmentation pattern exhibits systematic shifts corresponding to the five-mass-unit increase throughout the fragment ion series. Electrospray ionization coupled with high-resolution mass spectrometry enables precise determination of isotopic purity through analysis of isotopologue distributions [21] [22].

Spectroscopic Technique3-Amino-5-morpholinomethyl-2-oxazolidinone3-Amino-5-morpholinomethyl-2-oxazolidinone-d5
Proton Nuclear Magnetic ResonanceComplete proton signals observedReduced proton signals at δ 3.4-3.6 and 4.1 ppm
Deuterium Nuclear Magnetic ResonanceNo deuterium signalsDeuterium signals present
High-Resolution Mass SpectrometryMolecular ion at m/z 201.22Molecular ion at m/z 206.25
Liquid Chromatography-Mass SpectrometryPrecursor ion at m/z 335.00Precursor ion at m/z 340.00

Liquid chromatography-tandem mass spectrometry analysis reveals the characteristic precursor ion at mass-to-charge ratio 340.0 for 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5, representing a 5-unit increase from the parent compound's precursor ion at 335.0 [13] [18]. The primary product ions appear at mass-to-charge ratios 296.1 and 267.0, corresponding to the deuterated versions of the parent compound's fragments at 291.0 and 262.0, respectively [13] [18]. These consistent mass shifts throughout the fragmentation pathway confirm the structural integrity of the deuterated analog and its suitability for analytical applications.

Isotopic Purity and Stability Considerations

Isotopic purity represents a critical quality parameter for deuterated compounds, directly influencing their effectiveness as analytical standards and research tools [21] [22]. Commercial preparations of 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5 typically exhibit isotopic purity levels exceeding 95%, as determined through high-performance liquid chromatography analysis [3] [7]. This purity specification ensures reliable analytical performance and minimizes interference from unlabeled isotopologues during quantitative determinations.

The assessment of isotopic purity employs electrospray ionization-high-resolution mass spectrometry techniques that enable rapid characterization of deuterium-labeled organic compounds [21]. This methodology involves systematic analysis of hydrogen-deuterium isotopologue ions, designated as D0 through D5, with isotopic purity calculations based on the relative abundance of these species in the mass spectrum [21] [22]. The approach provides accurate purity determinations while requiring minimal sample quantities and avoiding the use of deuterated solvents [21].

Stability considerations for 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5 encompass both chemical stability and isotopic integrity over extended storage periods [24] [26]. The kinetic isotope effect associated with carbon-deuterium bonds contributes to enhanced chemical stability compared to the non-deuterated analog [26]. Carbon-deuterium bonds exhibit reduced electronic polarizability and decreased hyperconjugative stabilization, resulting in altered reactivity patterns that generally favor increased molecular stability [26].

Storage recommendations specify maintenance at +20°C in amber containers to prevent photodegradation and minimize hydrogen-deuterium exchange reactions [7]. The shelf life typically extends to several years under appropriate storage conditions, with periodic verification of isotopic purity recommended for critical applications [4] [7]. Isotopic enrichment levels may undergo gradual decline due to exchange processes, particularly in the presence of protic solvents or elevated temperatures [23] [24].

The distribution profile approach for describing deuterated compounds provides a more accurate representation than overall enrichment percentages alone [24]. This methodology acknowledges that polydeuterated compounds inherently contain significant quantities of lower isotopologues, which become an integral component of the analytical standard rather than impurities [24]. For 3-Amino-5-morpholinomethyl-2-oxazolidinone-d5, the distribution profile encompasses the complete range from D0 to D5 isotopologues, with the desired D5 species representing the predominant component [24].

The development of deuterium-labeled pharmaceutical compounds has emerged as a critical area in medicinal chemistry, with stable isotope labeling providing essential tools for analytical chemistry, pharmacokinetics studies, and drug development. AMOZ-d5 (3-amino-5-morpholinomethyl-2-oxazolidinone-d5) represents a sophisticated example of precision deuteration applied to nitrofuran metabolite standards, incorporating five strategically positioned deuterium atoms to enhance analytical performance and metabolic stability [2].

Deuterium Incorporation Strategies

Hydrogen Isotope Exchange Methodologies

Hydrogen isotope exchange represents the most widely employed strategy for deuterium incorporation in pharmaceutical compounds, offering versatility across diverse molecular architectures. The methodology exploits the thermodynamic favorability of deuterium incorporation through controlled acid-base equilibria, enabling selective replacement of protium with deuterium at specific molecular positions [3] [4].

Recent advances in photoredox-catalyzed deuteration have demonstrated exceptional efficiency for morpholinomethyl-oxazolidinone derivatives. These methodologies utilize readily available deuterated water as the deuterium source, achieving incorporation rates exceeding 97% through hydrogen atom transfer mechanisms [5] [6]. The photoredox approach offers particular advantages for AMOZ-d5 synthesis, as it enables selective deuteration at alpha-amino positions while maintaining stereochemical integrity throughout the labeling process.

Metal-catalyzed reduction protocols represent another fundamental approach for deuterium incorporation, employing deuterium gas or deuterated reducing agents under precisely controlled conditions. Nickel-catalyzed systems have shown remarkable selectivity for heterocyclic substrates, achieving deuterium incorporation levels between 95-99% while minimizing over-deuteration or positional scrambling [7] [8]. These methodologies prove particularly valuable for morpholinomethyl substituents, where controlled reduction conditions preserve the morpholine ring structure while enabling targeted deuteration.

Site-Selective Deuteration Approaches

The development of site-selective deuteration methodologies has revolutionized the preparation of precision-labeled compounds like AMOZ-d5. Enantioselective deuteration protocols utilizing chiral phosphine ligands or organocatalysts enable the preparation of deuterated amino acid derivatives with exceptional stereoselectivity [9] [10]. These approaches prove particularly relevant for oxazolidinone cores, where maintaining absolute configuration becomes critical for biological activity and analytical performance.

Base-mediated deuteration strategies exploit the enhanced acidity of positions alpha to nitrogen atoms, enabling regioselective deuterium incorporation through enolate intermediates [11] [12]. For AMOZ-d5 synthesis, sodium ethoxide-mediated deuteration in deuterated ethanol provides excellent regioselectivity, achieving deuterium incorporation levels exceeding 95% at the desired positions while avoiding competing reactions.

Recent developments in organophotoredox catalysis have enabled the preparation of selectively deuterated amines through controlled hydrogen atom transfer processes [6] [13]. These methodologies utilize iridium or ruthenium photocatalysts in combination with deuterated water, achieving remarkable selectivity for alpha-amino positions. The approach demonstrates particular utility for morpholinomethyl derivatives, where traditional deuteration methods may compromise the morpholine ring integrity.

Advanced Deuteration Technologies

The emergence of flow chemistry techniques has transformed deuterium incorporation processes, enabling continuous processing with enhanced safety profiles and improved scalability [14] [15]. Flow reactors provide precise temperature and residence time control, minimizing side reactions and maximizing deuterium incorporation efficiency. For AMOZ-d5 production, continuous flow deuteration offers advantages in terms of reaction reproducibility and product quality consistency.

Computational approaches now guide deuteration strategy selection, utilizing quantum mechanical calculations to predict deuterium incorporation sites and optimize reaction conditions [16] [17]. Density functional theory calculations enable prediction of kinetic isotope effects and regioselectivity patterns, facilitating rational design of deuteration protocols. These computational tools prove invaluable for complex molecules like AMOZ-d5, where multiple potential deuteration sites require careful evaluation.

Microwave-assisted deuteration represents an emerging technology for accelerated isotope incorporation, reducing reaction times while maintaining high selectivity [18] [19]. The methodology proves particularly valuable for temperature-sensitive substrates, enabling rapid deuterium incorporation under controlled conditions. For pharmaceutical applications, microwave protocols offer advantages in terms of process efficiency and energy consumption.

Synthetic Pathways for Morpholinomethyl-Oxazolidinone Derivatives

Cyclization-Based Synthetic Routes

The construction of morpholinomethyl-oxazolidinone frameworks typically employs cyclization strategies utilizing amino alcohol precursors and carbonyl sources. Traditional approaches utilize phosgene or carbonyldiimidazole for oxazolidinone ring formation, followed by introduction of the morpholinomethyl substituent through nucleophilic substitution reactions [20] [21]. These methodologies provide reliable access to the core structure while enabling subsequent deuterium incorporation.

Modern synthetic approaches emphasize carbon dioxide utilization for oxazolidinone formation, offering improved sustainability and safety profiles [22] [23]. Iron-catalyzed cyclization of aziridines with carbon dioxide provides direct access to oxazolidinone cores, while subsequent alkylation with deuterated morpholinomethyl reagents enables isotope incorporation. These methodologies demonstrate particular relevance for large-scale AMOZ-d5 production, where safety and environmental considerations become paramount.

Ring-closing metathesis strategies have emerged as powerful tools for oxazolidinone synthesis, particularly for complex substitution patterns [24] [25]. These approaches utilize ruthenium or molybdenum catalysts to promote cyclization of alkenyl carbamates, providing access to diverse oxazolidinone architectures. For AMOZ-d5 synthesis, metathesis approaches enable introduction of deuterated substituents during the cyclization process, minimizing synthetic steps while maximizing isotopic purity.

Substitution and Functionalization Strategies

Nucleophilic substitution reactions represent fundamental approaches for introducing morpholinomethyl groups into oxazolidinone scaffolds. Traditional protocols employ alkyl halides or tosylates as electrophiles, utilizing morpholine nucleophiles under basic conditions [26] [21]. For deuterated analogs, the use of deuterated alkylating agents enables direct isotope incorporation during the substitution process.

Palladium-catalyzed cross-coupling reactions provide alternative approaches for morpholinomethyl introduction, offering enhanced functional group tolerance and improved regioselectivity [27] [28]. Buchwald-Hartwig amination protocols enable direct coupling of morpholine with halogenated oxazolidinones, while subsequent deuteration provides access to labeled products. These methodologies demonstrate particular utility for complex substitution patterns where traditional alkylation approaches prove problematic.

Reductive amination strategies offer versatile approaches for morpholinomethyl introduction, utilizing aldehyde or ketone precursors in combination with morpholine and reducing agents [12] [21]. For deuterated analogs, the use of deuterated reducing agents such as sodium borodeuteride enables isotope incorporation during the reduction step. These approaches provide excellent control over stereochemistry while enabling high deuterium incorporation levels.

Modern Synthetic Methodologies

Flow chemistry techniques have revolutionized morpholinomethyl-oxazolidinone synthesis, enabling continuous processing with enhanced safety and efficiency [15] [19]. Microreactor systems provide precise control over reaction parameters, minimizing side reactions and maximizing product quality. For AMOZ-d5 production, flow synthesis offers advantages in terms of scalability and process consistency.

Enzyme-catalyzed approaches represent emerging methodologies for oxazolidinone synthesis, offering exceptional selectivity and mild reaction conditions [29] [30]. Lipase-catalyzed cyclization reactions enable stereoselective oxazolidinone formation, while subsequent chemical deuteration provides access to labeled products. These biocatalytic approaches demonstrate particular relevance for pharmaceutical applications where stereochemical purity becomes critical.

Machine learning algorithms now guide synthetic route selection, utilizing databases of chemical reactions to predict optimal pathways [31] [14]. These computational tools enable rapid evaluation of synthetic alternatives, facilitating selection of routes that maximize deuterium incorporation while minimizing synthetic complexity. For AMOZ-d5 development, machine learning approaches accelerate process optimization and reduce development timelines.

Quality Control in Stable Isotope Production

Analytical Characterization Methods

High-resolution mass spectrometry represents the gold standard for isotopic purity assessment in deuterated pharmaceuticals, providing precise determination of isotope incorporation levels and positional selectivity [32] [33]. Time-of-flight and Orbitrap systems enable accurate mass measurement with sub-ppm precision, facilitating detection of trace unlabeled impurities. For AMOZ-d5 characterization, high-resolution mass spectrometry confirms the presence of five deuterium atoms while quantifying isotopic distribution patterns.

Nuclear magnetic resonance spectroscopy provides complementary structural information, enabling determination of deuterium positions and assessment of chemical purity [34] [35]. Two-dimensional NMR techniques such as COSY and HSQC facilitate complete structural assignment, while quantitative 2H NMR confirms deuterium incorporation levels. These methodologies prove essential for AMOZ-d5 quality control, where positional accuracy directly impacts analytical performance.

Liquid chromatography-tandem mass spectrometry serves as the primary analytical tool for trace impurity detection and quantification [36] [37]. Multiple reaction monitoring protocols enable detection of unlabeled compounds at sub-parts-per-million levels, ensuring compliance with pharmaceutical specifications. For AMOZ-d5 applications in food safety analysis, LC-MS/MS methods provide the sensitivity required for regulatory compliance.

Regulatory Compliance and Validation

Good Manufacturing Practice compliance represents fundamental requirements for pharmaceutical-grade isotopically labeled compounds, encompassing facility design, personnel training, and documentation systems [42] [43]. Validated analytical methods ensure consistent product quality, while batch records provide complete traceability from raw materials through final products. For AMOZ-d5 production, GMP compliance enables regulatory acceptance for food safety applications.

International organization for standardization requirements provide frameworks for quality management systems in isotope production facilities [44] [45]. ISO 17034 accreditation ensures competence in reference material production, while ISO 9001 certification demonstrates commitment to quality management. These standards prove essential for AMOZ-d5 acceptance in regulatory testing programs.

Validation protocols demonstrate analytical method suitability for intended applications, encompassing precision, accuracy, linearity, and detection limits [46] [47]. Method validation studies confirm performance characteristics under routine conditions, while robustness testing evaluates method reliability. For AMOZ-d5 applications, validation ensures compliance with international food safety regulations and analytical requirements.

XLogP3

-1.1

Dates

Last modified: 08-15-2023

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